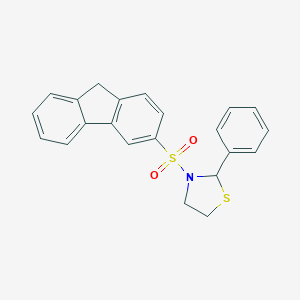
1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and methoxyphenylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine core, followed by the introduction of the dichlorophenyl and methoxyphenylsulfonyl groups through nucleophilic substitution reactions. Key steps include:
Formation of Piperazine Core: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Dichlorophenyl Group: This step often involves the reaction of piperazine with 3,4-dichlorobenzyl chloride in the presence of a base like sodium hydroxide.
Sulfonylation: The final step involves the sulfonylation of the intermediate with 3-methoxybenzenesulfonyl chloride, typically in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.
Pathway Modulation: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical reactivity and biological activity.
4-((3-Methoxyphenyl)sulfonyl)piperazine: Lacks the dichlorophenyl group, affecting its overall pharmacological profile.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-2-4-15(12-14)25(22,23)21-9-7-20(8-10-21)13-5-6-16(18)17(19)11-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTAKELARLJUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B492470.png)

![4-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B492473.png)
![3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine](/img/structure/B492474.png)
![2-(4-chlorophenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492476.png)

![N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492479.png)
![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492484.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B492485.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B492487.png)
![2-(3,4-dimethoxyphenyl)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492488.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492490.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxypropanamide](/img/structure/B492492.png)
